CB1 Cannabinoid Receptor Affinity: 200-Fold Variation Across 4-Halogenated Naphthoylindoles
In a direct head-to-head comparison of 1-propyl-3-(4-halo-1-naphthoyl)indoles, the 4-fluoro congener (JWH-414) exhibits a CB1 Ki of 240 ± 7 nM. This represents a 2.6-fold reduction in affinity relative to the 4-chloro analog (JWH-400, Ki = 93 nM) and a striking 200-fold reduction relative to the optimal 4-bromo analog (JWH-387, Ki = 1.2 nM) [1]. The data were generated from competitive radioligand binding assays using [³H]CP-55,940 in membrane preparations from HEK293 cells stably expressing human CB1 receptors [1]. The 4-fluoro compound thus occupies a unique affinity niche—providing moderate CB1 engagement that may be desirable for applications requiring attenuated central CB1 activity while retaining functional receptor interaction [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 240 ± 7 nM (JWH-414, 1-propyl-3-(4-fluoro-1-naphthoyl)indole) |
| Comparator Or Baseline | 4-Chloro: Ki = 93 nM (JWH-400); 4-Bromo: Ki = 1.2 nM (JWH-387); 4-Iodo: Ki ~ 14–530 nM range |
| Quantified Difference | 2.6-fold weaker than 4-chloro; 200-fold weaker than 4-bromo |
| Conditions | Competitive binding assay; [³H]CP-55,940 radioligand; HEK293 cell membranes expressing human CB1 receptor |
Why This Matters
Procurement of 4-fluoro-1-naphthoic acid chloride directly enables synthesis of ligands with attenuated CB1 affinity, a profile that may reduce CB1-mediated psychoactive effects while preserving CB2-mediated immunomodulatory or anti-inflammatory activity, making it the rational choice over the 4-bromo or 4-chloro alternatives when minimizing CB1 engagement is prioritized.
- [1] Wiley, J. L., Smith, V. J., Chen, J., Martin, B. R., & Huffman, J. W. (2012). Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: Steric and electronic effects of 4- and 8-halogenated naphthoyl substituents. Bioorganic & Medicinal Chemistry, 20(6), 2067–2081. View Source
